1-Undecene can be sourced from both natural and synthetic pathways. It is produced naturally by certain microorganisms, including species of Pseudomonas, which have been shown to biosynthesize this compound through metabolic processes involving fatty acids . Additionally, synthetic methods for producing 1-undecene have been developed, utilizing various chemical reactions and microbial engineering techniques to enhance yield and efficiency .
The synthesis of 1-undecene can be achieved through several methods:
The molecular structure of 1-undecene features a linear chain of eleven carbon atoms with a double bond between the first and second carbon atoms. The structural formula can be represented as follows:
Key data regarding its structure include:
1-Undecene participates in various chemical reactions typical for alkenes, including:
The oligomerization reaction for commercial 1-undecene involves using catalysts like zirconocene dichloride under an inert atmosphere to promote the reaction without moisture interference .
The biosynthetic pathway for producing 1-undecene primarily involves the enzyme UndA, which catalyzes the oxidative decarboxylation of fatty acids such as lauric acid. This process requires molecular oxygen as an oxidant and operates effectively under aerobic conditions. The stoichiometry indicates that one molecule of UndA consumes one equivalent of oxygen to produce one equivalent of 1-undecene .
Relevant analyses include gas chromatography-mass spectrometry (GC-MS) techniques used for quantifying its concentration in various samples .
1-Undecene has several applications in scientific research and industry:
The undA gene encodes a novel nonheme iron(II)-dependent oxidase responsible for 1-undecene biosynthesis in Pseudomonas spp. This enzyme catalyzes the oxidative decarboxylation of medium-chain fatty acids (e.g., lauric acid, C12) into terminal olefins via an unprecedented mechanism. Biochemical assays confirm that Fe²⁺ is essential for activity, while other metal ions (Fe³⁺, Mg²⁺, Cu²⁺) fail to activate the enzyme [1] [5]. Structural analyses reveal an unusual β-hydrogen abstraction during substrate activation, where the carboxylic group of the fatty acid is eliminated as CO₂, yielding the corresponding Cn−1 alkene (e.g., C12 lauric acid → C11 1-undecene) [1] [7]. The reaction requires oxygen and proceeds under aerobic conditions, with the enzyme exhibiting high specificity for Fe²⁺ as a cofactor [5].
UndA demonstrates strict substrate specificity for C10–C14 fatty acids, with optimal activity observed for lauric acid (C12). In vitro enzymatic assays show minimal activity on shorter (C8) or longer (C16) chains, and no activity on methyl/ethyl esters or acyl-CoA derivatives [1] [5]. The catalytic efficiency (kcat/Km) varies significantly with chain length, as shown in Table 1:
Table 1: Substrate Specificity of UndA from Pseudomonas spp.
Fatty Acid Precursor | Chain Length | Relative Activity (%) | Primary Product |
---|---|---|---|
Decanoic acid | C10 | 65 | 1-Nonene |
Lauric acid | C12 | 100 | 1-Undecene |
Myristic acid | C14 | 78 | 1-Tridecene |
Palmitic acid | C16 | <5 | N/A |
Data compiled from enzymatic assays using purified UndA [1] [5].
The undA gene is conserved across diverse Pseudomonas strains, including P. aeruginosa, P. fluorescens, and P. syringae. Comparative genomics confirms its presence in all 1-undecene-producing strains, while non-producers (e.g., E. coli, Shewanella) lack homologs [1] [9]. This biosynthetic pathway represents an evolutionarily distinct mechanism compared to cyanobacterial alkane/alkene synthases (e.g., AAR/ADO) or P450 peroxygenases [1]. The gene’s conservation underscores its functional role in bacterial ecology, potentially linked to biofilm maturation or aerial communication [4] [7].
Heterologous expression of undA in E. coli enables 1-undecene synthesis from endogenous fatty acid pools. Initial titers in engineered E. coli strains reached 35–55 mg/L in shake-flask cultures, detected using headspace solid-phase microextraction/gas chromatography-mass spectrometry (HS-SPME/GC-MS) [1] [6]. However, limitations arise from:
Pseudomonas lipolytic platforms outperform E. coli due to their native capacity to assimilate lipids. Key engineering strategies include:
Table 2: 1-Undecene Production in Engineered Microbial Hosts
Host Strain | Engineering Strategy | Substrate | Titer (mg/L) |
---|---|---|---|
E. coli BL21(DE3) | undA expression | Glucose | 55 |
P. aeruginosa ΔfadD | undB + thioesterase expression | Lauric acid | 1,102.6 |
P. aeruginosa ΔfadD | undB (two copies) | Palm oil | 778.4 |
Data from bioreactor studies with optimized aeration and feeding [6].
Optimized bioprocesses in Pseudomonas achieve 1,102.6 mg/L in lauric acid medium and 778.4 mg/L in palm oil medium, representing a >20-fold increase over E. coli platforms [6]. Critical process parameters include:
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